REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:7][CH:6]=1)[OH:4].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O>C(Cl)Cl>[F:1][C:2]([F:19])([F:20])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:7][CH:6]=1)=[O:4] |f:2.3.4|
|
Name
|
Intermediate 2B
|
Quantity
|
115 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(O)C1=CC=C(C=C1)OCCCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at rt for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for another 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat'd aq Na2CO3
|
Type
|
CUSTOM
|
Details
|
Additional solids that formed
|
Type
|
WAIT
|
Details
|
upon standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
WASH
|
Details
|
The organic solution was washed with sat'd aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a dark brown liquid, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (220 g silica gel
|
Type
|
WASH
|
Details
|
elute with EtOAc in hexanes
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=CC=C(C=C1)OCCCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |